molecular formula C6H4BrF2NO B12332216 4-Bromo-3-(difluoromethoxy)pyridine

4-Bromo-3-(difluoromethoxy)pyridine

Cat. No.: B12332216
M. Wt: 224.00 g/mol
InChI Key: FQVRQWGVONMPNA-UHFFFAOYSA-N
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Description

4-Bromo-3-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4BrF2NO It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position and a difluoromethoxy group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethoxy)pyridine typically involves the following steps:

    Starting Material: The synthesis begins with pyridine as the starting material.

    Bromination: The pyridine undergoes bromination to introduce a bromine atom at the 4-position.

    Difluoromethoxylation: The brominated pyridine is then reacted with a difluoromethoxy reagent to introduce the difluoromethoxy group at the 3-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(difluoromethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include Grignard reagents and organolithium compounds.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

4-Bromo-3-(difluoromethoxy)pyridine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery and development.

    Materials Science: It is used in the development of organic electronic materials and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethoxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

    4-Bromo-2-(difluoromethoxy)pyridine: Similar structure but with the difluoromethoxy group at the 2-position.

    3-Bromo-4-(difluoromethoxy)pyridine: Similar structure but with the bromine and difluoromethoxy groups swapped.

Uniqueness: 4-Bromo-3-(difluoromethoxy)pyridine is unique due to the specific positioning of the bromine and difluoromethoxy groups, which can influence its reactivity and interactions in chemical and biological systems.

Properties

Molecular Formula

C6H4BrF2NO

Molecular Weight

224.00 g/mol

IUPAC Name

4-bromo-3-(difluoromethoxy)pyridine

InChI

InChI=1S/C6H4BrF2NO/c7-4-1-2-10-3-5(4)11-6(8)9/h1-3,6H

InChI Key

FQVRQWGVONMPNA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Br)OC(F)F

Origin of Product

United States

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